molecular formula C8H11BrFNSn B13774676 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine CAS No. 697300-74-6

3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine

Cat. No.: B13774676
CAS No.: 697300-74-6
M. Wt: 338.79 g/mol
InChI Key: IGSXRFCOKVNNTB-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine: is an organotin compound that features a pyridine ring substituted with bromine, fluorine, and a trimethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine typically involves the stannylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed stannylation reaction, where 3-Bromo-2-fluoropyridine is reacted with trimethyltin chloride in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in cross-coupling reactions.

    Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: The trimethylstannyl group can be used for bioconjugation reactions, allowing the attachment of the pyridine ring to biomolecules for imaging or therapeutic purposes.

Medicine:

    Drug Development: The unique reactivity of 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine makes it a valuable intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: This compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine is primarily based on its ability to participate in cross-coupling reactions. The palladium-catalyzed cross-coupling mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the trimethylstannyl group and reductive elimination to form the new carbon-carbon bond .

Properties

CAS No.

697300-74-6

Molecular Formula

C8H11BrFNSn

Molecular Weight

338.79 g/mol

IUPAC Name

(5-bromo-6-fluoropyridin-3-yl)-trimethylstannane

InChI

InChI=1S/C5H2BrFN.3CH3.Sn/c6-4-2-1-3-8-5(4)7;;;;/h2-3H;3*1H3;

InChI Key

IGSXRFCOKVNNTB-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC(=C(N=C1)F)Br

Origin of Product

United States

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